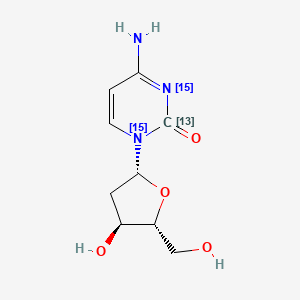
2'-Deoxy Cytidine-13C, 15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy Cytidine-13C, 15N: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2’-deoxycytidine, a nucleoside component of DNA, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively . This labeling allows for precise tracking and analysis in various biochemical and molecular biology experiments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy Cytidine-13C, 15N involves the incorporation of isotopically labeled precursors into the nucleoside structure. One common method includes the use of labeled cytosine and deoxyribose derivatives, which are then coupled under specific reaction conditions to form the final product .
Industrial Production Methods: Industrial production of 2’-Deoxy Cytidine-13C, 15N typically involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for research applications .
化学反应分析
Types of Reactions: 2’-Deoxy Cytidine-13C, 15N can undergo various chemical reactions, including:
Oxidation: Conversion to 2’-deoxyuridine derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups on the cytosine ring.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various modified nucleosides and nucleotides, which are useful in studying DNA repair, replication, and other cellular processes .
科学研究应用
2’-Deoxy Cytidine-13C, 15N has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2’-Deoxy Cytidine-13C, 15N involves its incorporation into DNA during replication. The labeled nucleoside is phosphorylated by cellular kinases to form the corresponding triphosphate, which is then incorporated into the DNA strand by DNA polymerases. This incorporation allows researchers to track and analyze DNA synthesis and repair processes with high precision .
相似化合物的比较
2’-Deoxycytidine-13C9, 15N3: Another isotopically labeled nucleoside with multiple labeled atoms.
2’-Deoxycytidine-13C, 15N2: A variant with different labeling positions.
Emtricitabine: A nucleoside analog used in antiviral therapies.
Uniqueness: 2’-Deoxy Cytidine-13C, 15N is unique due to its specific labeling pattern, which provides distinct advantages in tracking and analyzing nucleoside metabolism and DNA synthesis. Its stable isotope labels allow for precise quantification and analysis in various experimental setups, making it a valuable tool in both basic and applied research .
属性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
230.20 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i9+1,11+1,12+1 |
InChI 键 |
CKTSBUTUHBMZGZ-GCLFAYPXSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=[15N][13C]2=O)N)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
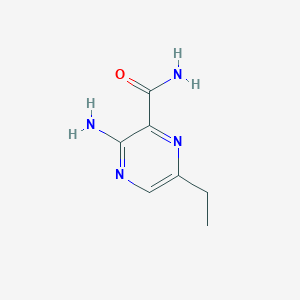
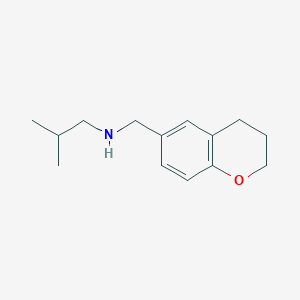
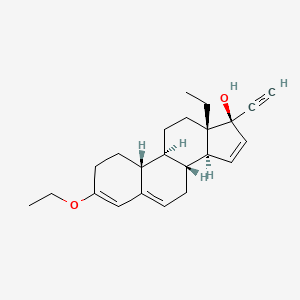
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)

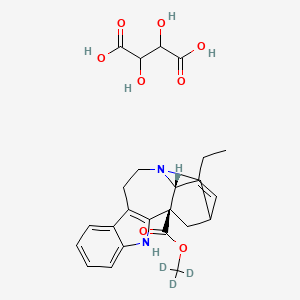
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
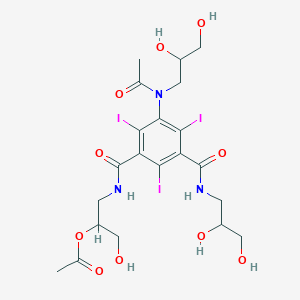
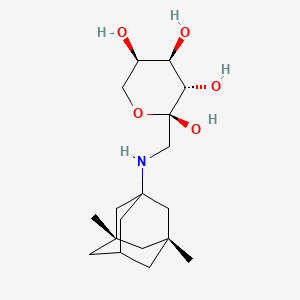
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
